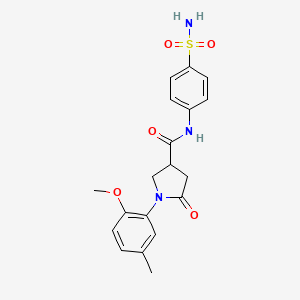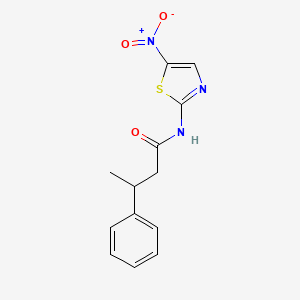![molecular formula C23H30N4O4 B11014333 4-{[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11014333.png)
4-{[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-4-{[({TRANS-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzotriazine ring, cyclohexyl groups, and carboxylic acid functionalities
Preparation Methods
The synthesis of TRANS-4-{[({TRANS-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXANECARBOXYLIC ACID involves multiple steps, including the formation of the benzotriazine ring and the subsequent attachment of cyclohexyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TRANS-4-{[({TRANS-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXANECARBOXYLIC ACID has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways. In medicine, its potential therapeutic properties are being explored, particularly in the context of targeting specific molecular pathways involved in disease processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine ring and cyclohexyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include those with benzotriazine rings and cyclohexyl groups, such as TRANS-4-{[({TRANS-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXANECARBOXYLIC ACID derivatives. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. The uniqueness of TRANS-4-{[({TRANS-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]METHYL}CYCLOHEXANECARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H30N4O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H30N4O4/c28-21(24-13-15-5-11-18(12-6-15)23(30)31)17-9-7-16(8-10-17)14-27-22(29)19-3-1-2-4-20(19)25-26-27/h1-4,15-18H,5-14H2,(H,24,28)(H,30,31) |
InChI Key |
JEJZUUQNBALKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11014252.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11014254.png)

![2-(1H-indol-4-yloxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11014264.png)
![ethyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11014267.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11014272.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11014280.png)
![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]quinazolin-4(3H)-one](/img/structure/B11014284.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11014289.png)
![1-(3-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014295.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone](/img/structure/B11014306.png)
![N-[3-(diethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11014318.png)


